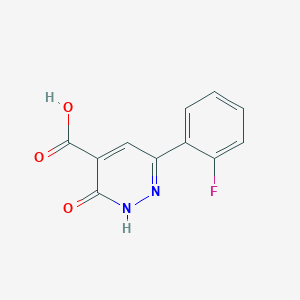

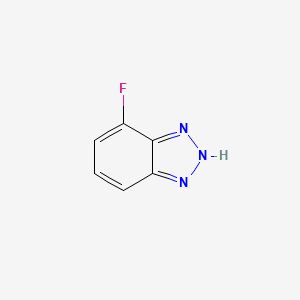

N-(2-氨基乙基)-1-1,2-恶唑-3-基甲磺酰胺

描述

Synthesis Analysis

N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane was mechanically mixed with bisphenol A epoxy resin to form silylated epoxy resin, then the silylated epoxy resin was uniformly mixed with hydroxy-terminated polydimethylsiloxane and a curing agent and catalyst for coating .

Molecular Structure Analysis

The molecular structure of N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane is available as a 2D Mol file or as a computed 3D SD file .

Chemical Reactions Analysis

The adsorption of formaldehyde by the MCC/APMDS (Microcrystalline Cellulose/N-(2-aminoethyl)-3- Aminopropyl Methyl Dimethoxysilane) composite aerogel mainly relied upon the reaction of the protonated –NH 3+ group in APMDS with formaldehyde to form a Schiff base to achieve the effect of deformaldehyde .

Physical And Chemical Properties Analysis

N-(2-Aminoethyl)acetamide is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes severe skin burns and eye damage and may cause respiratory irritation .

科学研究应用

Food Contact Materials

N-(2-aminoethyl)-1-1,2-oxazol-3-ylmethanesulfonamide: is evaluated for its safety in food contact materials, particularly in can coatings . The European Food Safety Authority (EFSA) has concluded that its use does not raise a safety concern if migration into food is below 0.05 mg/kg . However, the formation of oligomers during manufacturing could migrate into food, necessitating further analysis for genotoxicity or other toxicity endpoints .

Coatings and Paints

In the coatings industry, this compound serves as an intermediate to form adhesion monomers for latex paints, enhancing wet adhesion . It’s also utilized in urethane systems, leveraging its amino and hydroxy functionalities .

Fuel and Lubricant Additives

The compound is used in the production of chlorinated polybutene-based fuel additives. It acts as a dispersant-detergent additive, improving the performance and longevity of fuels and lubricants .

Chelating Agents

It is formulated as an intermediate to form polycarboxylic acids, their salts, and chelating agents. These agents are crucial in binding and removing metal ions from solutions, which is essential in water treatment and metal recovery processes .

Textile Softeners

As a building block for fabric softeners and surfactants, it contributes to the textiles’ softness and pleasant touch. This application is significant in the textile industry for enhancing the quality of fabrics .

Nanocellulose Aerogels

The compound is involved in the synthesis and characterization of amine-modified spherical nanocellulose aerogels. These aerogels have potential applications in capturing CO2 via covalent bonding due to their nano-porous network structure and high surface area .

作用机制

Target of Action

Similar compounds have been found to interact with enzymes such as angiotensin-converting enzyme 2 (ace2) .

Mode of Action

It is suggested that similar compounds may inhibit ace2, preventing certain actions from occurring . This inhibition could lead to a conformational change in ACE2, shifting the residues that would bind to certain proteins, preventing their attachment and entry .

Biochemical Pathways

The inhibition of ace2 can impact the renin-angiotensin system, which plays a crucial role in regulating blood pressure and fluid balance .

Result of Action

The inhibition of ace2 could potentially prevent certain actions from occurring, which could have downstream effects on cellular processes .

安全和危害

未来方向

属性

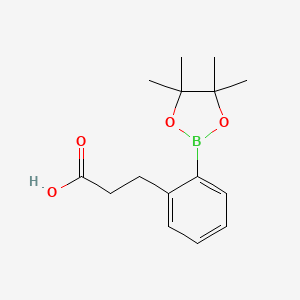

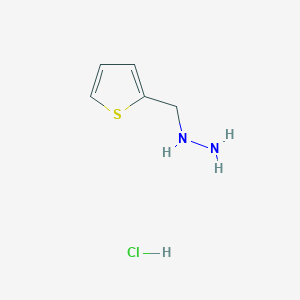

IUPAC Name |

N-(2-aminoethyl)-1-(1,2-oxazol-3-yl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O3S/c7-2-3-8-13(10,11)5-6-1-4-12-9-6/h1,4,8H,2-3,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQLQEMIBCDINMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CON=C1CS(=O)(=O)NCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-aminoethyl)-1-1,2-oxazol-3-ylmethanesulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(4-Bromophenoxy)methyl]-2-methoxypyridine](/img/structure/B1490680.png)

![1-[(3,4-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1490692.png)